molecular formula C22H27FO4 B601162 21-Dehydro Desoxymetasone CAS No. 1188271-71-7

21-Dehydro Desoxymetasone

Cat. No.: B601162
CAS No.: 1188271-71-7
M. Wt: 374.45
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Desoxymetasone (CAS 1188271-71-7) is a high-purity chemical reference standard critical for pharmaceutical research and development. This compound, with the molecular formula C 22 H 27 FO 4 and a molecular weight of 374.45 g/mol, is formally identified as a 21-dihydro derivative of Dexamethasone, a potent glucocorticoid medication . Its primary research application is as a specified impurity in the quality control and analytical profiling of active pharmaceutical ingredients (APIs), including Desoximetasone and Dexamethasone . Researchers utilize this compound as a well-characterized working standard during the commercial production of these corticosteroids to ensure product purity and safety . It plays a vital role in Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) filings, providing essential data to regulatory bodies like the FDA . The compound is integral to analytical method development and validation (AMV), helping to establish precise and accurate testing protocols for pharmaceutical QC laboratories . This product is intended for research and quality assurance applications only. It is supplied with comprehensive characterization data, which may include 1 H-NMR, Mass Spectrometry, HPLC, IR, and a Certificate of Analysis (CoA) detailing purity and potency . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18-19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFBQEPBRAYYTL-IIEHVVJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747445
Record name (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188271-71-7
Record name 21-Dehydrodesoxymetasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188271717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-DEHYDRODESOXYMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5RPL6KSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Desoxymetasone typically involves multiple steps starting from a steroidal precursor. The process includes selective fluorination, hydroxylation, and dehydrogenation reactions. Key reagents used in these steps include fluorinating agents like diethylaminosulfur trifluoride (DAST) and oxidizing agents such as pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like PCC or chromium trioxide, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions, particularly fluorination, are common in the synthesis of this compound, using reagents like DAST.

Common Reagents and Conditions:

    Oxidizing Agents: PCC, chromium trioxide.

    Reducing Agents: NaBH4, LiAlH4.

    Fluorinating Agents: DAST.

Major Products: The major products formed from these reactions include various fluorinated steroids and hydroxylated derivatives, which are crucial intermediates in the synthesis of this compound.

Scientific Research Applications

Biochemical Pathways

The anti-inflammatory activity of 21-Dehydro Desoxymetasone is attributed to its role as a glucocorticoid. It inhibits phospholipase A2, leading to a decrease in the formation and activity of inflammatory mediators, including kinins, histamine, and prostaglandins. This inhibition occurs via the induction of phospholipase A2 inhibitory proteins known as lipocortins. The compound's pharmacokinetics resemble those of systemically administered corticosteroids once absorbed through the skin.

Effects on Cellular Processes

Research indicates that this compound effectively reduces epidermal mitoses, which is crucial in conditions characterized by excessive skin cell proliferation, such as psoriasis . Its molecular effects include anti-inflammatory , antipruritic , and vasoconstrictive properties, making it a valuable agent in dermatological therapy.

Scientific Research Applications

This compound has diverse applications across various scientific fields:

Chemistry

  • Model Compound : It serves as a model in studying steroidal synthesis and reaction mechanisms, aiding researchers in understanding corticosteroid chemistry.

Biology

  • Inflammation Studies : The compound is investigated for its effects on cellular processes related to inflammation and immune response modulation.

Medicine

  • Topical Treatments : It plays a significant role in developing topical treatments for inflammatory skin conditions, showcasing its efficacy in clinical settings.

Industry

  • Pharmaceutical Formulations : Utilized in formulating pharmaceutical products, particularly within dermatology, ensuring quality control during production processes .

Efficacy in Treating Eczema and Psoriasis

Recent studies have highlighted the effectiveness of topical corticosteroids, including this compound, in managing eczema. A network meta-analysis involving numerous trials demonstrated that potent topical corticosteroids significantly outperform other treatments concerning clinician-reported signs of improvement .

Patient Preferences

Research conducted on patient preferences for topical corticosteroids indicated that factors such as absorption perception and side effects significantly influence adherence to treatment protocols. Patients exhibited varied preferences for different corticosteroid vehicles, suggesting that individualized treatment plans may enhance therapeutic outcomes .

Mechanism of Action

The mechanism of action of 21-Dehydro Desoxymetasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 21-Dehydro Desoxymetasone with structurally related corticosteroids and their degradation products:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Role Stability Concerns
This compound C22H27FO4 374.45 1188271-71-7 Desoximetasone impurity Sensitive to acid/base hydrolysis
21-Dehydro Betamethasone C22H27FO5 390.45 61558-12-1 Betamethasone impurity Degrades under oxidative stress
21-Deoxycortisol C21H30O4 346.46 641-77-0 Biomarker for 21-hydroxylase deficiency Stable in solid form; soluble in chloroform/methanol
Desonide-21-dehydro C24H30O5 398.50 N/A Desonide degradation product Forms methoxy impurities with methanol
11,21-Didehydro-(9β,11β)-epoxy-21-(acetyloxy) Desoxymetasone C24H30O5 422.50 52092-65-6 Desoximetasone impurity Reacts with residual solvents (e.g., DMF, THF)

Degradation Pathways and Stability

  • This compound: Forms under acidic conditions during Desoximetasone synthesis. Reacts with methanol to generate methoxy derivatives, complicating formulation stability .
  • 21-Dehydro Betamethasone : Degrades via oxidation of the C-20 ketone group, particularly in formulations with residual water or organic solvents.
  • Desonide-21-dehydro : Major acid degradant of Desonide; base hydrolysis produces 16α-Hydroxy prednisolone.
  • 21-Deoxycortisol : Stable in solid state (-20°C) but degrades in solution if exposed to light or heat.

Analytical Methods for Detection

Compound Preferred Analytical Method Key Challenges
This compound HPLC with LC-MS/MS characterization Separation from parent drug and other degradants
21-Deoxycortisol LC-MS/MS with atmospheric pressure chemical ionization Low plasma concentrations require high sensitivity
Desonide-21-dehydro Stability-indicating HPLC methods Co-elution with excipient-derived impurities

Pharmacological and Regulatory Implications

  • This compound: No therapeutic activity reported; regulated as a "qualified impurity" with thresholds ≤0.15% in Desoximetasone formulations.
  • 21-Deoxycortisol: Used diagnostically to confirm congenital adrenal hyperplasia (elevated levels indicate 21-hydroxylase deficiency).

Critical Insights

Structural Sensitivity : The C-21 position in corticosteroids is highly reactive, making 21-dehydro derivatives common degradation products across multiple glucocorticoids.

Formulation Challenges: Residual solvents (e.g., methanol, DMF) accelerate degradation, necessitating stringent excipient compatibility testing.

Regulatory Alignment : Impurity profiling for this compound and analogs must comply with ICH guidelines Q3B(R2), emphasizing identification thresholds and toxicological assessments.

Biological Activity

21-Dehydro Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone, primarily recognized for its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound has the chemical formula C22H27FO4C_{22}H_{27}FO_{4} and is classified under glucocorticoids.
  • Uses : It is mainly employed in the treatment of dermatological conditions such as psoriasis and eczema due to its ability to reduce inflammation and modulate immune responses .

This compound acts through several biochemical pathways:

  • Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in target cells, leading to alterations in gene expression that promote anti-inflammatory effects.
  • Inhibition of Phospholipase A2 : This inhibition results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes by inducing lipocortins, which are proteins that inhibit phospholipase A2 activity.
  • Cellular Effects : By modulating gene expression, it influences cellular metabolism and signaling pathways, thereby impacting various cellular functions involved in inflammation and immune response .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of other topical corticosteroids:

  • Absorption : The compound is absorbed through the skin, with studies indicating that its bioavailability can be influenced by the formulation (cream vs. ointment) used for administration .
  • Distribution : Once absorbed, it distributes into various tissues, exerting systemic effects if used extensively .
  • Metabolism and Excretion : It undergoes hepatic metabolism and is primarily eliminated via urine, with a half-life that varies depending on the route of administration .

Case Studies and Experimental Data

  • In Vitro Release Testing :
    • A study compared the release kinetics of Desoximetasone formulations. The cream exhibited a higher release rate than ointment formulations, suggesting differences in bioavailability influenced by formulation excipients (Table 1) .
    Time (Hours)p-ValueF-Stat
    000
    120.14792.5657
    140.02317.8625
    160.01499.5416
    180.04385.7154
    200.1462.5929
    220.4070.7658
    240.79350.0733
    360.8030.0665
  • Skin Permeation Studies :
    • Ex vivo studies using human cadaver skin demonstrated that both cream and ointment formulations allowed for significant permeation of Desoximetasone, with the cream showing a faster absorption rate over time .
  • Comparative Studies with Dexamethasone :
    • Research indicates that while structurally related to dexamethasone, the specific biological activity of this compound may vary slightly due to its unique structural modifications .

Q & A

Q. What advanced statistical models are suitable for predicting long-term stability of this compound in semisolid formulations?

  • Methodology : Apply machine learning algorithms (e.g., random forest regression) trained on historical stability data. Input variables include excipient composition, moisture uptake, and impurity thresholds to predict shelf-life under real-world storage conditions .

Methodological Best Practices

  • Data Analysis : For degradation studies, use kinetic modeling (e.g., zero-order vs. first-order) to determine rate constants. Report uncertainties using error propagation methods (e.g., Monte Carlo simulations) .
  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions. For example, prioritize studies on methanol-induced degradation due to its clinical relevance in topical formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.